molecular formula C18H21FN2O3S B5119228 N,N-diethyl-2-[(4-fluoro-2-methylphenyl)sulfonylamino]benzamide

N,N-diethyl-2-[(4-fluoro-2-methylphenyl)sulfonylamino]benzamide

Cat. No.: B5119228
M. Wt: 364.4 g/mol
InChI Key: KFRVUUHYKFOXFX-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[(4-fluoro-2-methylphenyl)sulfonylamino]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a sulfonylamino group attached to a benzamide core, with additional substituents including a fluoro and methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[(4-fluoro-2-methylphenyl)sulfonylamino]benzamide typically involves multiple steps. One common approach is to start with the appropriate benzamide derivative and introduce the sulfonylamino group through a sulfonylation reaction. This can be achieved using reagents such as sulfonyl chlorides in the presence of a base like triethylamine. The fluoro and methyl substituents can be introduced through electrophilic aromatic substitution reactions using reagents like fluorine gas and methyl iodide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[(4-fluoro-2-methylphenyl)sulfonylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

N,N-diethyl-2-[(4-fluoro-2-methylphenyl)sulfonylamino]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[(4-fluoro-2-methylphenyl)sulfonylamino]benzamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with target proteins, influencing their activity. The fluoro and methyl substituents may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-[(4-chloro-2-methylphenyl)sulfonylamino]benzamide
  • N,N-diethyl-2-[(4-bromo-2-methylphenyl)sulfonylamino]benzamide
  • N,N-diethyl-2-[(4-iodo-2-methylphenyl)sulfonylamino]benzamide

Uniqueness

N,N-diethyl-2-[(4-fluoro-2-methylphenyl)sulfonylamino]benzamide is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

IUPAC Name

N,N-diethyl-2-[(4-fluoro-2-methylphenyl)sulfonylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-4-21(5-2)18(22)15-8-6-7-9-16(15)20-25(23,24)17-11-10-14(19)12-13(17)3/h6-12,20H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRVUUHYKFOXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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